molecular formula C27H21ClFN3O2 B11935010 N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

Cat. No.: B11935010
M. Wt: 473.9 g/mol
InChI Key: UQSWTTDKNJDIRW-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaOMe, KSCN, polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their biological activities.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide stands out due to its unique combination of heterocyclic rings and halogenated substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H21ClFN3O2

Molecular Weight

473.9 g/mol

IUPAC Name

N-[3-chloro-4-(5,6-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-11-carbonyl)phenyl]-5-fluoro-2-methylbenzamide

InChI

InChI=1S/C27H21ClFN3O2/c1-16-8-9-17(29)13-22(16)27(34)31-18-10-11-20(23(28)14-18)26(33)25-21-6-2-3-7-24(21)30-15-19-5-4-12-32(19)25/h2-5,7-14,30H,6,15H2,1H3,(H,31,34)

InChI Key

UQSWTTDKNJDIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)NC2=CC(=C(C=C2)C(=O)C3=C4CC=CC=C4NCC5=CC=CN53)Cl

Origin of Product

United States

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